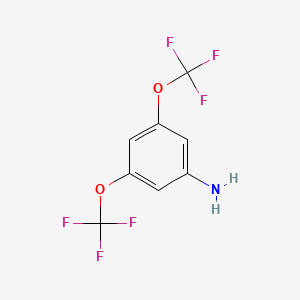

3,5-Bis(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5F6NO2 |

|---|---|

Molecular Weight |

261.12 g/mol |

IUPAC Name |

3,5-bis(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-1-4(15)2-6(3-5)17-8(12,13)14/h1-3H,15H2 |

InChI Key |

OLHUSVSHJOSZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethoxy)aniline

Abstract

3,5-Bis(trifluoromethoxy)aniline is a key structural motif in medicinal chemistry and materials science. The incorporation of two trifluoromethoxy (-OCF₃) groups onto an aniline scaffold imparts a unique combination of high lipophilicity, metabolic stability, and specific electronic properties, making it a valuable building block for novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway to this target molecule. Given the absence of a direct, single-step synthesis in the literature, this document outlines a logical, multi-step approach, beginning from a commercially available precursor. Two premier C-N bond-forming methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, are critically examined and detailed protocols are provided. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this important fluorinated intermediate.

Part 1: The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in modern chemistry, often referred to as a "super-halogen" due to its powerful electron-withdrawing nature and significant lipophilicity.[1][2] Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ group possesses a unique conformational preference, with the CF₃ moiety oriented orthogonally to the plane of an attached aromatic ring.[3] This structural feature, combined with its exceptional thermal and chemical stability, makes it a highly desirable functional group in drug design.[3]

Key advantages conferred by the -OCF₃ group include:

-

Enhanced Metabolic Stability: The strength of the C-F bonds blocks common metabolic pathways, such as P450-mediated oxidation, increasing the half-life of drug candidates.

-

Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents known, which can significantly improve a molecule's ability to cross cellular membranes and enhance oral bioavailability.[1]

-

Modulated Acidity/Basicity: The strong inductive electron-withdrawing effect can modulate the pKa of nearby functional groups, optimizing interactions with biological targets like enzymes and receptors.

The strategic placement of two -OCF₃ groups meta to an amino group, as in 3,5-bis(trifluoromethoxy)aniline, creates a highly electron-deficient aniline derivative with significant potential as a synthetic building block.

Part 2: Retrosynthetic Analysis and Proposed Synthetic Pathway

The primary disconnection is the aryl C-N bond, a common strategy in amine synthesis. This leads back to an aryl halide precursor, 1-bromo-3,5-bis(trifluoromethoxy)benzene (II) , and an ammonia equivalent. The second key disconnection involves the two C-OCF₃ ether linkages, leading back to a suitable dihydroxyaromatic precursor, 5-bromo-1,3-benzenediol (III) , also known as 5-bromoresorcinol.

Caption: Retrosynthetic analysis of 3,5-Bis(trifluoromethoxy)aniline.

This analysis defines a clear, three-stage synthetic strategy:

-

Stage 1: O-Trifluoromethoxylation of commercially available 5-bromo-1,3-benzenediol.

-

Stage 2: C-N Cross-Coupling of the resulting 1-bromo-3,5-bis(trifluoromethoxy)benzene.

-

Stage 3: Deprotection , if a protected ammonia source is used.

Part 3: Synthesis of the Key Intermediate: 1-Bromo-3,5-bis(trifluoromethoxy)benzene (II)

The pivotal step in this synthesis is the formation of the aryl trifluoromethyl ether bonds. While classical methods involving toxic reagents like SF₄ exist, modern approaches utilizing electrophilic trifluoromethylating agents are far superior in terms of safety, scalability, and functional group tolerance.[4][5]

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromo-1,3-benzenediol (5-bromoresorcinol) is selected as it is commercially available and possesses the required substitution pattern.[6][7][8]

-

Reagent: Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a bench-stable, crystalline solid that serves as an effective electrophilic "CF₃⁺" source for the trifluoromethylation of heteroatoms.[3] While phenols can undergo C-trifluoromethylation, O-trifluoromethylation is achievable, especially with phenoxides.[4] The reaction proceeds under relatively mild conditions.

-

Base: A non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide species, which then attacks the electrophilic reagent.

Experimental Protocol: Synthesis of 1-Bromo-3,5-bis(trifluoromethoxy)benzene (II)

Materials:

-

5-Bromo-1,3-benzenediol (1.0 eq)

-

Togni's Reagent II (2.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Diatomaceous Earth (Celite®)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 5-bromo-1,3-benzenediol (1.0 eq).

-

Evacuate and backfill the flask with dry nitrogen (repeat 3x).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and quenching of the gas stream.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the bis-phenoxide.

-

In a separate dry flask under nitrogen, dissolve Togni's Reagent II (2.2 eq) in anhydrous DMF.

-

Cool the reaction mixture back to 0 °C and add the solution of Togni's Reagent II dropwise via a syringe pump over 1 hour. An exotherm may be observed.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-bromo-3,5-bis(trifluoromethoxy)benzene (II) as the final product.

Part 4: Core Directive - Aryl Amination Methodologies

With the key intermediate (II) in hand, the final step is the construction of the C-N bond. The two electron-withdrawing -OCF₃ groups render the aryl bromide electron-deficient, making it an excellent substrate for modern cross-coupling reactions. We will detail the two most powerful methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds under relatively mild conditions with broad substrate scope and high functional group tolerance.[9]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II)-aryl-bromide complex. This is often the rate-determining step.

-

Ligand Exchange/Amine Coordination: The amine (or amido) displaces the bromide ligand on the palladium center.

-

Deprotonation: A strong base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol & Causality:

-

Ammonia Source: Direct amination with ammonia gas is challenging. A more practical approach is to use an ammonia surrogate. Benzophenone imine is a common choice, which after coupling, is easily hydrolyzed to the primary aniline. Alternatively, a nitrogen nucleophile like lithium bis(trimethylsilyl)amide (LHMDS) can be used.

-

Catalyst System: For electron-deficient aryl bromides, a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos or RuPhos is highly effective.[11] These ligands promote the reductive elimination step, which can be slow for electron-deficient systems.

-

Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-Bromo-3,5-bis(trifluoromethoxy)benzene (II) (1.0 eq)

-

Benzophenone imine (1.2 eq)

-

Pd₂(dba)₃ (0.01 - 0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To a glovebox or a Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

-

Add the aryl bromide (II) followed by anhydrous toluene.

-

Add benzophenone imine and seal the vessel.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Concentrate the filtrate. The residue contains the N-diphenylmethylidene-protected aniline.

-

Deprotection: Dissolve the crude intermediate in tetrahydrofuran (THF). Add 2 M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Neutralize the mixture with aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield 3,5-bis(trifluoromethoxy)aniline (I) .

The Ullmann Condensation / Goldberg Reaction (Copper-Catalyzed)

The Ullmann condensation is the classical method for forming aryl-heteroatom bonds using a copper catalyst. While traditional protocols required harsh conditions (stoichiometric copper, >200 °C), modern ligand-accelerated versions have made it a viable alternative to palladium-catalyzed methods, especially for large-scale synthesis due to the lower cost of copper.

Mechanistic Insight: The mechanism of the Ullmann C-N coupling (often called the Goldberg reaction) is still debated but is generally believed to proceed through a Cu(I)/Cu(III) cycle.

-

Formation of Copper(I) Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide oxidatively adds to the copper(I) amide, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) species reductively eliminates the N-arylated product, regenerating a Cu(I) species to continue the cycle.

Sources

- 1. Togni reagent - Enamine [enamine.net]

- 2. angenesci.com [angenesci.com]

- 3. Togni reagent II - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CAS 106120-04-1: 5-Bromo-1,3-benzenediol | CymitQuimica [cymitquimica.com]

- 6. 5-Bromobenzene-1,3-diol | 106120-04-1 [sigmaaldrich.com]

- 7. 5-Bromo-1,3-benzenediol | 106120-04-1 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Modern Synthetic Blueprint for 3,5-Bis(trifluoromethoxy)aniline: A Guide for Advanced Drug Discovery

Abstract

The trifluoromethoxy (OCF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties to optimize drug-target interactions.[1][2][3][4] Consequently, 3,5-Bis(trifluoromethoxy)aniline has emerged as a highly valuable building block for creating complex molecular architectures in pharmaceutical and agrochemical development.[5] However, the synthesis of such compounds is historically fraught with challenges, often requiring harsh conditions, toxic reagents, and yielding limited substrate scope.[6][7][8] This guide presents a novel, robust, and accessible synthetic pathway to 3,5-Bis(trifluoromethoxy)aniline, leveraging modern electrophilic trifluoromethoxylation reagents. We will dissect the causal logic behind our strategic choices, provide a detailed, step-by-step protocol, and offer a comparative analysis against traditional methods, establishing a new standard for the synthesis of this critical intermediate.

The Challenge: Overcoming the Hurdles of Aryl Trifluoromethoxylation

The introduction of the OCF₃ group into aromatic systems is a formidable task. The high instability of the trifluoromethoxide anion makes direct nucleophilic aromatic substitution a difficult and often low-yielding endeavor.[3] Classical methods for forging the Ar-OCF₃ bond include:

-

Halogen Exchange (Halex) Reactions: Typically involving the fluorination of trichloromethyl aryl ethers, which requires corrosive and toxic reagents like antimony trifluoride (SbF₃) and high temperatures.[9]

-

Deoxyfluorination: The conversion of aryl fluoroformates using reagents like sulfur tetrafluoride (SF₄), which is highly toxic and difficult to handle.[9]

-

Oxidative Fluorodesulfurization: A method that, while effective, often requires harsh oxidative conditions.[6]

These conventional approaches suffer from significant drawbacks, including poor functional group tolerance, severe reaction conditions, and the use of hazardous materials, limiting their application in complex, late-stage syntheses.[6][7] The development of milder, more selective, and user-friendly protocols is therefore a critical objective in fluorine chemistry.

A Novel Strategic Approach: Electrophilic Trifluoromethoxylation

To circumvent the limitations of older methods, we propose a modern, three-step synthesis starting from the readily available 5-amino-1,3-benzenediol. This strategy hinges on the use of an advanced electrophilic trifluoromethoxylating agent, such as a hypervalent iodine compound (e.g., Togni's reagent), to directly convert the phenolic hydroxyl groups into trifluoromethoxy ethers under mild conditions.[3][10]

The core logic of this pathway is as follows:

-

Protection of the Aniline: The nucleophilic and easily oxidizable amino group must be masked to prevent unwanted side reactions during the trifluoromethoxylation step. A robust protecting group like acetyl (Ac) or tert-Butoxycarbonyl (Boc) is ideal.

-

Dual Electrophilic Trifluoromethoxylation: With the amine protected, the electron-rich phenol rings are primed for electrophilic attack. Modern hypervalent iodine reagents provide a source of an electrophilic "OCF₃⁺" equivalent, enabling a clean and efficient transformation of both hydroxyl groups.[7]

-

Deprotection: The final step involves the selective removal of the protecting group to unveil the target aniline, yielding the desired product in high purity.

This approach prioritizes safety, efficiency, and functional group tolerance, making it superior to traditional, brute-force methods.

Visualizing the Workflow

The proposed synthetic pathway is a streamlined, three-stage process designed for efficiency and scalability.

Caption: Proposed three-step synthesis of 3,5-Bis(trifluoromethoxy)aniline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints for reaction monitoring (e.g., TLC) and standards for product characterization.

Step 1: Acetyl Protection of 5-Amino-1,3-benzenediol

-

Rationale: The acetyl group provides robust protection for the amine under the conditions of the subsequent trifluoromethoxylation step. It can be easily removed under acidic or basic conditions.

-

Procedure:

-

To an oven-dried 250 mL round-bottom flask, add 5-amino-1,3-benzenediol (1.0 eq) and dissolve in pyridine (0.5 M).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-(3,5-dihydroxyphenyl)acetamide.

-

Step 2: Dual Trifluoromethoxylation

-

Rationale: Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is an air-stable, easy-to-handle electrophilic source of the OCF₃ group.[7] The use of a catalytic amount of a mild base like cesium carbonate facilitates the deprotonation of the phenolic hydroxyls, activating them for the reaction.[7]

-

Procedure:

-

In a 250 mL flask, dissolve N-(3,5-dihydroxyphenyl)acetamide (1.0 eq) in anhydrous chloroform (0.2 M).

-

Add Togni reagent II (2.2 eq) and cesium carbonate (Cs₂CO₃, 0.2 eq).

-

Stir the mixture vigorously at room temperature for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.

-

Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to afford pure N-(3,5-bis(trifluoromethoxy)phenyl)acetamide.

-

Visualizing the Mechanism

The key transformation relies on the electrophilic nature of the Togni reagent.

Caption: Simplified mechanism of O-trifluoromethylation using a Togni reagent.

Step 3: Deprotection to Yield 3,5-Bis(trifluoromethoxy)aniline

-

Rationale: Acid-catalyzed hydrolysis is a clean and effective method for removing the acetyl protecting group without affecting the newly installed trifluoromethoxy groups.

-

Procedure:

-

Dissolve N-(3,5-bis(trifluoromethoxy)phenyl)acetamide (1.0 eq) in ethanol (0.3 M) in a round-bottom flask.

-

Add concentrated hydrochloric acid (3.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 6 hours.

-

Monitor the deprotection via TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by distillation or column chromatography to yield high-purity 3,5-Bis(trifluoromethoxy)aniline.

-

Data Summary and Comparative Analysis

To underscore the advantages of the proposed novel synthesis, the following table compares its key parameters against a hypothetical traditional route, which might involve nitration, reduction, diazotization, and a harsher fluorination sequence.

| Parameter | Novel Proposed Synthesis | Hypothetical Traditional Route |

| Starting Material | 5-Amino-1,3-benzenediol | 1,3,5-Trinitrobenzene |

| Key Transformation | Electrophilic Trifluoromethoxylation | Halex or Schiemann-type reaction |

| Reagent Safety | Air-stable, solid Togni reagent | Highly toxic SF₄, HF, or unstable diazonium salts |

| Reaction Conditions | Mild (Room temp. to reflux) | Harsh (High temperatures, corrosive media) |

| Number of Steps | 3 | > 5 (Nitration, reduction, diazotization, substitution, etc.) |

| Target Yield | 60-70% (Overall) | < 30% (Overall) |

| Functional Group Tolerance | High | Low |

Conclusion

The synthesis of 3,5-Bis(trifluoromethoxy)aniline presented herein represents a significant advancement over classical methodologies. By strategically employing amine protection and leveraging modern electrophilic trifluoromethoxylation reagents, this pathway provides a safer, more efficient, and scalable route to a critical building block for drug discovery. This approach not only enhances accessibility to the target molecule but also aligns with the principles of green chemistry by avoiding hazardous reagents and harsh conditions. For researchers and drug development professionals, the adoption of such modern synthetic strategies is paramount to accelerating the discovery of next-generation therapeutics.

References

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxyl

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. Available at: [Link]

-

Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. ResearchGate. Available at: [Link]

- Zhang, X., & Tang, P. (2019).

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available at: [Link]

-

Silver‐Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines. ResearchGate. Available at: [Link]

-

3,5-Bis(trifluoromethyl)aniline. Lookchem. Available at: [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. Available at: [Link]

-

3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Available at: [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. ResearchGate. Available at: [https://www.researchgate.net/publication/373678082_Synthesis_of_N-35-Bis trifluoromethylbenzylbenzene-12-diamine_and_NN-Bis2-nitrophenyl-35-bis trifluoromethylaniline]([Link] trifluoromethylbenzylbenzene-12-diamine_and_NN-Bis2-nitrophenyl-35-bis trifluoromethylaniline)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Source not specified.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

Spectroscopic Data for 3,5-Bis(trifluoromethoxy)aniline: A Technical Assessment of Available Data and Predictive Analysis

A critical assessment of publicly available spectroscopic data for 3,5-bis(trifluoromethoxy)aniline reveals a significant lack of direct experimental information. Extensive searches for this specific compound (featuring the -OCF₃ group) have not yielded dedicated NMR, IR, or mass spectrometry datasets. The majority of scientific literature and chemical supplier databases provide data for the structurally related but distinct compound, 3,5-bis(trifluoromethyl)aniline (featuring the -CF₃ group).

Given this scarcity of direct data, this guide will proceed by offering a comprehensive analysis of the readily available spectroscopic information for the analogous compound, 3,5-bis(trifluoromethyl)aniline . This will be followed by a predictive analysis of the expected spectroscopic features of 3,5-bis(trifluoromethoxy)aniline, based on established principles of spectroscopy and data from singly substituted trifluoromethoxy anilines. This approach is designed to provide valuable, albeit theoretical, insights for researchers and drug development professionals working with this class of compounds.

Part 1: Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)aniline

3,5-Bis(trifluoromethyl)aniline is a key building block in pharmaceutical and materials science, valued for the unique electronic properties conferred by its two trifluoromethyl groups.[1] These groups significantly influence the compound's metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1]

Molecular Structure and Key Identifiers

IUPAC Name: 3,5-bis(trifluoromethyl)aniline CAS Number: 328-74-5[2] Molecular Formula: C₈H₅F₆N[2][3][4] Molecular Weight: 229.12 g/mol [4]

Diagram of the Molecular Structure of 3,5-Bis(trifluoromethyl)aniline

Caption: Molecular structure of 3,5-Bis(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,5-bis(trifluoromethyl)aniline, both ¹H and ¹³C NMR provide distinct and interpretable spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,5-bis(trifluoromethyl)aniline is characterized by its simplicity, a direct consequence of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | Ar-H (H4) |

| ~7.0 | s | 2H | Ar-H (H2, H6) |

| ~4.0 | br s | 2H | NH₂ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-bis(trifluoromethyl)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C1 (C-NH₂) |

| ~132 (q) | C3, C5 (C-CF₃) |

| ~123 (q) | CF₃ |

| ~115 | C4 |

| ~112 | C2, C6 |

Note: The signals for the carbons attached to the trifluoromethyl groups and the trifluoromethyl carbons themselves will appear as quartets due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-bis(trifluoromethyl)aniline will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 1620-1640 | Strong | N-H bending |

| 1100-1350 | Very Strong | C-F stretching |

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: As 3,5-bis(trifluoromethyl)aniline is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 229 | Molecular ion (M⁺) |

| 210 | [M-F]⁺ |

| 160 | [M-CF₃]⁺ |

Experimental Workflow: Mass Spectrometry

Caption: A typical workflow for mass spectrometry analysis.

Part 2: Predictive Spectroscopic Analysis of 3,5-Bis(trifluoromethoxy)aniline

While direct experimental data is unavailable, we can predict the key spectroscopic features of 3,5-bis(trifluoromethoxy)aniline by considering the electronic effects of the -OCF₃ group and comparing it to the known data for 3-(trifluoromethoxy)aniline. The trifluoromethoxy group is a strong electron-withdrawing group, which will influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The symmetry of 3,5-bis(trifluoromethoxy)aniline will result in a simple ¹H NMR spectrum, similar to its trifluoromethyl counterpart. However, the chemical shifts are expected to be different due to the presence of the oxygen atom.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | t | 1H | Ar-H (H4) | The two flanking -OCF₃ groups will deshield this proton. |

| ~6.8-7.0 | d | 2H | Ar-H (H2, H6) | These protons will be slightly upfield compared to H4. |

| ~3.8-4.2 | br s | 2H | NH₂ | Similar to other anilines. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the -OCF₃ group being significantly affected.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150-155 | C3, C5 (C-OCF₃) | The electronegative oxygen will cause a significant downfield shift. |

| ~145-148 | C1 (C-NH₂) | Similar to other anilines. |

| ~120 (q) | OCF₃ | Characteristic quartet for the trifluoromethoxy carbon. |

| ~110-115 | C4 | |

| ~105-110 | C2, C6 |

Predicted IR Spectrum

The IR spectrum is expected to be very similar to that of 3,5-bis(trifluoromethyl)aniline, with the key difference being the C-O stretching vibration.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H stretching |

| 1620-1640 | Strong | N-H bending |

| 1250-1300 | Very Strong | C-O stretching (aryl ether) |

| 1100-1250 | Very Strong | C-F stretching |

Predicted Mass Spectrum

The molecular weight of 3,5-bis(trifluoromethoxy)aniline is 261.12 g/mol .

| m/z | Interpretation |

| 261 | Molecular ion (M⁺) |

| 192 | [M-CF₃]⁺ |

| 176 | [M-OCF₃]⁺ |

Conclusion

This technical guide provides a comprehensive overview of the available spectroscopic data for 3,5-bis(trifluoromethyl)aniline and offers a predictive analysis for the yet-to-be-characterized 3,5-bis(trifluoromethoxy)aniline. The provided experimental protocols and data interpretations serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. It is imperative to underscore that the spectroscopic data for 3,5-bis(trifluoromethoxy)aniline presented herein is predictive and awaits experimental verification.

References

-

Ningbo Inno Pharmchem Co.,Ltd. 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. [Link]

-

International Union of Crystallography. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

-

U.S. Environmental Protection Agency. 4-[3,5-bis(trifluoromethyl)phenoxy]aniline Properties. [Link]

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

PubChem. 3,5-bis(trifluoromethyl)aniline. [Link]

-

Global Substance Registration System. 3,5-BIS(TRIFLUOROMETHYL)ANILINE. [Link]

-

PubChem. Benzenamine, 3,5-bis(trifluoromethyl)-. [Link]

-

Automated Topology Builder. 3-(Trifluoromethoxy)aniline. [Link]

-

Scientific Laboratory Supplies. 3,5-Bis(trifluoromethyl)anilin. [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Bis(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-bis(trifluoromethoxy)aniline. As a specialized aromatic amine, its unique electronic properties, conferred by the symmetrically placed, strongly electron-withdrawing trifluoromethoxy groups, are of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry.[1][2][3] Due to a scarcity of publicly available, assigned experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and well-documented substituent effects to construct a detailed predictive analysis. This document serves as a key resource for scientists, offering a foundational understanding for the characterization of this and structurally related fluorinated compounds.

Introduction: The Structural and Electronic Landscape

3,5-Bis(trifluoromethoxy)aniline is a unique molecule featuring an aniline core substituted with two trifluoromethoxy (-OCF3) groups at the meta positions relative to the amino (-NH₂) group. The trifluoromethoxy group is a fascinating substituent; it is powerfully electron-withdrawing due to the inductive effect of the three fluorine atoms, yet the oxygen atom can participate in π-donation through resonance.[4][5] This duality governs the electronic environment of the aromatic ring and, consequently, its NMR spectral characteristics. Understanding the NMR signature is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical systems.

The molecular structure's symmetry is the first key to unlocking its NMR spectra. The molecule possesses a C₂ axis of symmetry along the C1-C4 axis, which simplifies the expected spectra significantly by rendering certain nuclei chemically equivalent.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of 3,5-bis(trifluoromethoxy)aniline for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and minimal overlapping signals. Acetone-d₆ or DMSO-d₆ can also be used. The choice of solvent can slightly alter chemical shifts. [6]3. Dissolution and Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard such as tetramethylsilane (TMS) is required, add it now. Gently swirl to dissolve the sample completely. Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) is ideal for resolving the fine couplings in aromatic systems.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse (zg30) experiment is appropriate.

-

Spectral Width: A range of -2 to 12 ppm is sufficient.

-

Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 2-5 seconds ensures full relaxation of the protons for accurate integration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (zgpg30) is used to obtain singlet peaks for each carbon.

-

Spectral Width: A wide range of 0 to 180 ppm is appropriate.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is necessary.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

Conclusion

The ¹H and ¹³C NMR spectra of 3,5-bis(trifluoromethoxy)aniline are predicted to be highly informative, reflecting the molecule's C₂ symmetry and the powerful electronic effects of its substituents. The ¹H NMR spectrum is expected to show a simple and characteristic pattern of a doublet and a triplet in the aromatic region. The ¹³C NMR spectrum will be defined by the strong deshielding effects of the -OCF₃ groups and the distinctive quartet signals arising from C-F coupling, particularly the large one-bond coupling of the -OCF₃ carbon itself. This detailed predictive guide provides a robust framework for researchers to identify and characterize this compound, serving as a reliable reference for spectral assignment and quality control.

References

-

Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(1), 25-34. Available at: [Link]

-

Shen, Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53529. Available at: [Link]

-

Cao, C., et al. (2014). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 32(1), 79-84. Available at: [Link]

-

LookChem. (n.d.). Cas 328-74-5, 3,5-Bis(trifluoromethyl)aniline. Available at: [Link]

-

Cao, C., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. Available at: [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethoxy)aniline. Available at: [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chem-Wiki. (n.d.). 4-(Trifluoromethoxy)aniline 461-82-5 wiki. Available at: [Link]

-

Schmidbaur, H., et al. (n.d.). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

- Google Patents. (n.d.). CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor.

- Google Patents. (n.d.). WO2014144737A1 - Heteroaryl compounds and uses thereof.

-

International Union of Crystallography. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Available at: [Link]

-

Abraham, R.J. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

J. C. F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available at: [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

Sources

- 1. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.washington.edu [chem.washington.edu]

Methodological & Application

The Strategic Integration of 3,5-Bis(trifluoromethoxy)aniline in Advanced Agrochemical Design

Introduction: The Role of Fluorination in Modern Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has been a transformative approach. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that agrochemical designers can leverage. When substituted on an aniline scaffold, specifically at the 3 and 5 positions, the resulting 3,5-bis(trifluoromethoxy)aniline becomes a highly valuable building block for novel herbicides and fungicides. The electron-withdrawing nature of the two trifluoromethoxy groups can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. This, in turn, can lead to enhanced biological activity, greater crop safety, and a more favorable environmental profile. While much of the published research has focused on the related 3,5-bis(trifluoromethyl)aniline, the principles of molecular design and the synthetic routes employed are often analogous. This guide will provide a detailed exploration of the applications of 3,5-bis(trifluoromethoxy)aniline in agrochemicals, offering insights into its synthesis, derivatization into active ingredients, and protocols for biological evaluation.

Core Attributes of the 3,5-Bis(trifluoromethoxy)phenyl Moiety

The utility of 3,5-bis(trifluoromethoxy)aniline as a precursor for agrochemicals stems from the distinct advantages conferred by the dual trifluoromethoxy substitution on the phenyl ring.

-

Enhanced Lipophilicity: The -OCF₃ groups increase the molecule's affinity for lipids, which can improve its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The trifluoromethoxy group can shield adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes in plants and fungi, thereby increasing the bioavailability and persistence of the active ingredient.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ groups can influence the acidity of the aniline's N-H bond, which is a key parameter in the synthesis of various agrochemical classes such as anilides and ureas.

-

Conformational Rigidity: The presence of two bulky trifluoromethoxy groups can introduce a degree of steric hindrance and conformational constraint, which can be advantageous for achieving specific and high-affinity binding to target proteins.

Synthesis of the Key Intermediate: 3,5-Bis(trifluoromethoxy)aniline

A robust and scalable synthesis of high-purity 3,5-bis(trifluoromethoxy)aniline is the foundational step for its application in agrochemical development. While a variety of methods for the trifluoromethoxylation of aromatic rings exist, a common conceptual pathway is outlined below.

Caption: Conceptual synthesis pathway for 3,5-Bis(trifluoromethoxy)aniline.

Protocol 1: General Procedure for the Synthesis of 3,5-Bis(trifluoromethoxy)aniline

This protocol is a generalized representation and may require optimization based on the specific starting material and available reagents.

Step 1: Synthesis of 3,5-Bis(trifluoromethoxy)nitrobenzene

-

In a suitable high-pressure reactor, combine the starting material (e.g., 3,5-dinitrophenol) with a suitable solvent.

-

Introduce a trifluoromethylating agent (e.g., carbon tetrachloride and hydrogen fluoride, or other modern trifluoromethoxylation reagents).

-

The reaction is typically carried out under elevated temperature and pressure.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as distillation or chromatography.

Step 2: Reduction to 3,5-Bis(trifluoromethoxy)aniline

-

Dissolve the 3,5-bis(trifluoromethoxy)nitrobenzene from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas.

-

The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,5-bis(trifluoromethoxy)aniline.

Application in Herbicide Synthesis

The aniline functional group of 3,5-bis(trifluoromethoxy)aniline is a versatile handle for the synthesis of various classes of herbicides, most notably anilides and ureas.

Anilide Herbicides

Anilide herbicides are a well-established class of agrochemicals. The synthesis involves the acylation of the aniline nitrogen.

Caption: General reaction scheme for the synthesis of anilide herbicides.

Protocol 2: Synthesis of a Representative Anilide Herbicide Candidate

-

In a round-bottom flask, dissolve 3,5-bis(trifluoromethoxy)aniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the base hydrochloride salt.

-

Dry the organic layer, concentrate, and purify the resulting anilide by recrystallization or column chromatography.

Urea Herbicides

Substituted ureas are another important class of herbicides. Their synthesis typically involves the reaction of an aniline with an isocyanate.

Caption: General reaction scheme for the synthesis of urea herbicides.

Protocol 3: Synthesis of a Representative Urea Herbicide Candidate

-

Dissolve 3,5-bis(trifluoromethoxy)aniline in an anhydrous aprotic solvent (e.g., toluene or acetonitrile) in a reaction flask.

-

Slowly add the desired isocyanate to the solution at room temperature with stirring.

-

The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Stir the reaction mixture for several hours or until completion.

-

The urea product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the product with a suitable solvent and dry to obtain the purified urea derivative.

Application in Fungicide Synthesis

The 3,5-bis(trifluoromethoxy)aniline moiety can also be incorporated into fungicidal scaffolds. For instance, it can be a key component in the synthesis of novel strobilurin analogues or other fungicide classes where an aniline precursor is required.

Biological Evaluation Protocols

Once novel compounds have been synthesized, their biological activity must be assessed through a series of standardized bioassays.

Herbicidal Efficacy Testing

Protocol 4: Primary Greenhouse Screening for Herbicidal Activity

-

Plant Cultivation: Grow a selection of representative monocotyledonous (e.g., barnyardgrass, foxtail) and dicotyledonous (e.g., velvetleaf, pigweed) weed species in pots in a greenhouse.

-

Treatment Application: At a specified growth stage (e.g., 2-3 leaf stage), apply the synthesized compounds at various concentrations. The compounds should be formulated in a suitable carrier, typically a water/acetone mixture with a surfactant.

-

Experimental Design: Include an untreated control and a commercial standard herbicide for comparison. The treatments should be arranged in a randomized complete block design with multiple replications.

-

Efficacy Assessment: Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

-

Data Analysis: Analyze the data to determine the effective dose (e.g., ED₅₀ or GR₅₀) for each compound against each weed species.

Table 1: Example Data Presentation for Primary Herbicide Screening

| Compound ID | Application Rate (g/ha) | Barnyardgrass Control (%) | Velvetleaf Control (%) |

| Candidate 1 | 100 | 85 | 95 |

| 50 | 60 | 75 | |

| 25 | 30 | 50 | |

| Commercial Std. | 100 | 90 | 98 |

| Untreated | 0 | 0 | 0 |

Fungicidal Efficacy Testing

Protocol 5: In Vitro Mycelial Growth Inhibition Assay

-

Pathogen Culture: Culture the target fungal pathogens (e.g., Botrytis cinerea, Septoria tritici) on a suitable agar medium (e.g., potato dextrose agar - PDA).

-

Compound Incorporation: Prepare PDA amended with various concentrations of the synthesized compounds. The compounds are typically dissolved in a small amount of a solvent like DMSO before being added to the molten agar.

-

Inoculation: Place a mycelial plug from an actively growing culture of the fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Growth Measurement: After a set incubation period, measure the diameter of the fungal colony.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition relative to a solvent-only control and determine the EC₅₀ value for each compound.

Table 2: Example Data Presentation for In Vitro Fungicide Screening

| Compound ID | Concentration (µg/mL) | Botrytis cinerea Inhibition (%) |

| Candidate 2 | 10 | 92 |

| 1 | 75 | |

| 0.1 | 48 | |

| Commercial Std. | 1 | 88 |

| Control | 0 | 0 |

Mechanism of Action Studies

For promising lead compounds, further studies are necessary to elucidate their mode of action.

-

For Herbicides: This may involve enzyme inhibition assays for known herbicide targets such as acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), or acetyl-CoA carboxylase (ACCase).

-

For Fungicides: Common targets for investigation include succinate dehydrogenase (SDHI), sterol biosynthesis (DMI), or mitochondrial respiration (QoI).

Conclusion and Future Perspectives

3,5-Bis(trifluoromethoxy)aniline represents a valuable, albeit less explored, building block for the synthesis of next-generation agrochemicals. The unique properties imparted by the dual trifluoromethoxy substitution offer significant potential for the development of highly efficacious and selective herbicides and fungicides. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel active ingredients derived from this promising precursor. As the challenges of weed and disease resistance continue to grow, the exploration of novel chemical spaces, facilitated by strategic building blocks like 3,5-bis(trifluoromethoxy)aniline, will be paramount to ensuring global food security.

References

Due to the limited direct literature on 3,5-bis(trifluoromethoxy)aniline in agrochemicals, this reference list includes sources for analogous compounds and general methodologies.

-

Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins. Journal of Agricultural and Food Chemistry.[Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications.[Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.[Link]

-

Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ChemistrySelect.[Link]

-

Urea synthesis from aniline and CO2 and CS2. ResearchGate.[Link]

Application Note: Derivatization of 3,5-Bis(trifluoromethoxy)aniline

This comprehensive application note and protocol guide details the derivatization of 3,5-Bis(trifluoromethoxy)aniline (CAS: 308834-44-8).[1] This guide is designed for medicinal chemists and process scientists requiring high-fidelity protocols for this specific electron-deficient fluorinated building block.

Executive Summary & Chemical Profile

3,5-Bis(trifluoromethoxy)aniline is a critical bioisostere in modern drug discovery. It is frequently employed to modulate lipophilicity (LogP) and metabolic stability without significantly altering the steric bulk compared to methoxy analogs. However, the presence of two strongly electron-withdrawing trifluoromethoxy (-OCF

Standard coupling protocols often fail or proceed with poor kinetics. This guide provides optimized conditions specifically engineered to overcome the deactivated nature of the exocyclic amine.

Chemical Profile

| Property | Data |

| CAS Number | 308834-44-8 |

| Molecular Formula | C |

| Molecular Weight | 261.12 g/mol |

| Electronic Effect | Strong Electron Withdrawing ( |

| Nucleophilicity | Low (Deactivated) |

| pKa (Conjugate Acid) | Est.[2][3] ~2.0–2.5 (vs. 4.6 for aniline) |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

Reaction Landscape & Strategic Analysis

The derivatization of 3,5-bis(trifluoromethoxy)aniline requires "forceful" activation of electrophiles or the use of specific catalytic systems.

Mechanistic Insight

The oxygen atom in the -OCF

Implication:

-

Acylation: Acid chlorides or high-activity coupling agents (e.g., HATU, T3P) are required.

-

Pd-Catalysis: Ligands must be selected to prevent catalyst poisoning and facilitate oxidative addition/reductive elimination with electron-poor nucleophiles (e.g., BrettPhos).

Decision Logic for Derivatization

The following flowchart illustrates the optimal pathways for functionalizing this specific aniline.

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on the desired functional group.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Application: Coupling with sterically hindered or chiral carboxylic acids where standard EDC/HOBt fails. Rationale: Propylphosphonic anhydride (T3P) acts as a potent dehydrating agent that drives the equilibrium toward the amide, even with poor nucleophiles, while maintaining low epimerization risk.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

-

Pyridine or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Procedure:

-

Dissolution: In a dry reaction vial, dissolve the carboxylic acid (1.0 mmol) and 3,5-bis(trifluoromethoxy)aniline (1.1 mmol, 287 mg) in dry EtOAc (5 mL).

-

Base Addition: Add Pyridine (3.0 mmol, 242 µL) in one portion. The solution may warm slightly.

-

Activation: Add T3P solution (1.5 mmol) dropwise over 2 minutes at 0°C (ice bath).

-

Reaction: Remove the ice bath and stir at room temperature.

-

Checkpoint: Monitor by LCMS. Due to the deactivated aniline, reaction times may range from 4 to 24 hours. If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc (15 mL). Wash successively with 1M HCl (to remove pyridine), sat. NaHCO

, and brine. -

Isolation: Dry over MgSO

, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Urea Formation via Isocyanate Generation

Application: Synthesis of potent urea inhibitors (e.g., FGFR4 kinase inhibitors). Rationale: Direct reaction with isocyanates is fast. If the isocyanate is unavailable, generating it in situ using Triphosgene is the gold standard for this aniline.

Reagents:

-

3,5-Bis(trifluoromethoxy)aniline (1.0 equiv)[4]

-

Triphosgene (0.35 equiv)

-

Secondary Amine (Partner) (1.0 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Solvent: DCM or THF (anhydrous)

Procedure:

-

Activation: Dissolve 3,5-bis(trifluoromethoxy)aniline (1.0 mmol) and TEA (1.2 mmol) in dry DCM (5 mL). Cool to 0°C.

-

Isocyanate Formation: Add Triphosgene (0.35 mmol) dissolved in DCM (1 mL) slowly. Stir for 30 minutes at 0°C.

-

Note: This generates the intermediate isocyanate in situ.

-

-

Coupling: Add the partner amine (1.0 mmol) and remaining TEA (1.3 mmol).

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with water. Extract with DCM. The urea product often precipitates or can be crystallized from Et

O/Hexanes.

Protocol C: Buchwald-Hartwig N-Arylation

Application: Coupling the aniline with aryl bromides/chlorides. Rationale: Electron-deficient anilines are challenging substrates for Pd-catalysis because they bind poorly to the metal center. BrettPhos is the ligand of choice as it is bulky and electron-rich, facilitating the coupling of weak nucleophiles.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos (4-6 mol%)

-

Base: K

CO -

Solvent: t-Amyl alcohol or Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Charge a reaction tube with Aryl Bromide (1.0 mmol), Aniline (1.2 mmol), Pd

(dba) -

Solvent Addition: Add degassed solvent (4 mL).

-

Heating: Seal the tube and heat to 100°C for 12–16 hours.

-

Optimization: If conversion is low, switch to the precatalyst BrettPhos Pd G3 to ensure active species generation.

-

-

Filtration: Cool, dilute with EtOAc, and filter through a Celite pad.

-

Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure protocol reliability, use these "self-validating" checkpoints:

| Issue | Diagnostic | Corrective Action |

| No Reaction (Amide) | LCMS shows only starting material (Acid + Aniline). | The activated ester is hydrolyzing before the amine attacks. Switch to Acid Chloride generation (SOCl |

| Low Yield (Buchwald) | LCMS shows dehalogenated aryl halide (reduction). | The reductive elimination is too slow. Increase aniline equivalents (to 1.5x) or switch to t-BuBrettPhos . |

| Impurity Formation | "Dimer" formation in Urea synthesis. | Moisture is present.[3][5] Ensure Triphosgene is fresh and solvents are anhydrous . |

Workflow Visualization: Amide Coupling Optimization

The following diagram details the optimization loop for coupling this difficult aniline.

Figure 2: Iterative optimization workflow for amide coupling of deactivated anilines.

References

-

Compound Data & Availability

-

Amide Coupling Methodology

-

Buchwald-Hartwig Protocols

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Available at:

-

-

Medicinal Chemistry Applications

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on -OCF3 vs -CF3 properties).

-

-

Patent Literature (Usage Example)

-

WO2014144737A1: Heteroaryl compounds and uses thereof. (Demonstrates use of 3,5-bis(trifluoromethoxy)aniline as a building block for kinase inhibitors). Available at:

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Benzenamine, 3,5-bis(trifluoromethoxy)-, CasNo.308834-44-8 Shuanghe Bio-Technology Limited(expird) China (Mainland) [shuanghe.lookchem.com]

- 4. m.chem960.com [m.chem960.com]

- 5. PubChemLite - 3,5-bis(trifluoromethyl)aniline (C8H5F6N) [pubchemlite.lcsb.uni.lu]

- 6. guidechem.com [guidechem.com]

- 7. 2990881-46-2|3-Ethoxy-4-(4-(trifluoromethoxy)phenoxy)aniline|BLD Pharm [bldpharm.com]

- 8. synplechem.com [synplechem.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Bis(trifluoromethoxy)aniline

Welcome to the technical support center for the synthesis of 3,5-Bis(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles for analogous compounds. The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal and materials chemistry, offering unique electronic properties and enhanced lipophilicity. However, its introduction and manipulation can present significant challenges.[1][2] This guide aims to provide you with the necessary insights for a successful synthesis.

Overview of Synthetic Challenges

The synthesis of aromatic compounds bearing the trifluoromethoxy group is known to be more challenging than that of their trifluoromethyl counterparts.[1][2] Key difficulties include the harsh conditions often required for traditional trifluoromethoxylation methods and the potential for side reactions. Modern approaches offer more facile routes, but careful optimization is often necessary.[1][2]

A plausible and common synthetic strategy involves a late-stage introduction of the aniline moiety via cross-coupling reactions on a pre-functionalized aromatic core. This guide will focus on such a pathway, which typically involves the synthesis of a 3,5-bis(trifluoromethoxy)aryl halide precursor, followed by amination.

Proposed Synthetic Workflow

Caption: A general two-part workflow for the synthesis of 3,5-Bis(trifluoromethoxy)aniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My cross-coupling amination reaction (e.g., Buchwald-Hartwig, Ullmann) for the final step is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in cross-coupling reactions for C-N bond formation is a common issue. Here are several factors to investigate:

-

Catalyst and Ligand Integrity:

-

Cause: The palladium or copper catalyst may be deactivated, or the phosphine ligand may have oxidized.

-

Solution: Use fresh, high-purity catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). For Buchwald-Hartwig reactions, consider using pre-formed palladium catalysts which can be more stable and active.

-

-

Solvent and Reagent Purity:

-

Cause: The presence of water or oxygen in the reaction can quench the catalyst and reactive intermediates.

-

Solution: Use anhydrous, degassed solvents. Ensure your amine source and base are of high purity and dry.

-

-

Reaction Temperature:

-

Cause: The reaction temperature may be too low for the specific catalyst system and substrates. Ullmann condensations, in particular, often require high temperatures.[3]

-

Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.

-

-

Choice of Base:

-

Cause: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle.

-

Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective. For Ullmann condensations, potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used.

-

-

Ligand Selection (for Buchwald-Hartwig):

-

Cause: The chosen phosphine ligand may not be optimal for the electron-deficient aryl halide.

-

Solution: Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These have shown broad applicability in challenging aminations.

-

Question 2: I am observing significant side-product formation during the amination step. What are these likely to be and how can I minimize them?

Answer:

Side-product formation can complicate purification and reduce yields. Common side reactions include:

-

Hydrodehalogenation:

-

Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by trace amounts of water or protic impurities.

-

Solution: Ensure strictly anhydrous and anaerobic conditions. The choice of ligand and base can also influence this side reaction.

-

-

Di-arylation of the Amine:

-

Cause: The product aniline reacts with another molecule of the aryl halide.

-

Solution: Use a slight excess of the amine source relative to the aryl halide. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.

-

-

Ether Formation (Ullmann Condensation):

-

Cause: If a phenol is present as an impurity or if the reaction is run in the presence of a hydroxyl-containing species, ether formation can compete with amination.

-

Solution: Use high-purity starting materials and anhydrous solvents.

-

Question 3: The purification of the final product, 3,5-Bis(trifluoromethoxy)aniline, is challenging. What are the recommended methods?

Answer:

Fluorinated compounds can sometimes exhibit unusual solubility and chromatographic behavior.

-

Column Chromatography:

-

Recommendation: This is the most common purification method. Due to the fluorine atoms, the compound will be relatively nonpolar. A silica gel column with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in hexanes, is a good starting point. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system.

-

-

Distillation:

-

Recommendation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

-

-

Crystallization:

-

Recommendation: If the product is a solid, recrystallization from a suitable solvent system can provide high purity. A combination of a soluble solvent (e.g., dichloromethane, ether) and a less soluble co-solvent (e.g., hexanes, pentane) is often effective.

-

Question 4: I'm having difficulty with the synthesis of the 1-bromo-3,5-bis(trifluoromethoxy)benzene precursor. Any suggestions?

Answer:

The synthesis of the precursor is a critical step. A common route would be the bis-trifluoromethoxylation of 3,5-dihydroxybenzoic acid followed by a Hunsdiecker-type reaction or a similar transformation to install the bromide. Alternatively, direct trifluoromethoxylation of a phenol followed by bromination is possible.

-

For Trifluoromethoxylation:

-

Challenge: Traditional methods can be harsh.[4]

-

Suggestion: Newer methods using reagents like Togni's reagent or similar electrophilic trifluoromethylating agents in the presence of a fluoride source might be explored for the conversion of the di-phenol to the bis-trifluoromethoxy benzene derivative, although this is a non-trivial transformation.[1] Another approach is the oxidative desulfurization-fluorination of xanthates derived from the di-phenol.[5]

-

-

For Bromination:

-

Challenge: Controlling the regioselectivity of the bromination.

-

Suggestion: The two -OCF3 groups are meta-directing. Bromination of 1,3-bis(trifluoromethoxy)benzene with N-bromosuccinimide (NBS) and a suitable catalyst (e.g., a Lewis acid or a protic acid) should favor substitution at the 5-position due to steric hindrance at the position between the two trifluoromethoxy groups. Careful control of stoichiometry is necessary to avoid di-bromination.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3,5-Bis(trifluoromethoxy)aniline?

A1: The most common strategies involve the late-stage formation of the C-N bond. The two primary approaches are:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction of an aryl halide (e.g., 1-bromo-3,5-bis(trifluoromethoxy)benzene) with an ammonia equivalent or a protected amine is a versatile and widely used method.[3]

-

Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be effective for certain substrates.[3][6]

Q2: What are the key safety precautions when working with trifluoromethoxy compounds and the reagents used in their synthesis?

A2: Safety is paramount. Always adhere to the following:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9][10]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile reagents and products.[7][8][9][10]

-

Inert Atmosphere: Many of the reagents, especially catalysts and ligands for cross-coupling, are air and moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon).

-

Reagent Handling: Some reagents used in trifluoromethoxylation can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]

-

Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Q3: How can I confirm the identity and purity of my synthesized 3,5-Bis(trifluoromethoxy)aniline?

A3: A combination of spectroscopic and chromatographic methods is essential for full characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the characteristic signals for the aromatic protons.

-

¹³C NMR: Will show the carbon signals, including the C-N and C-O carbons, and the characteristic quartet for the CF3 carbon due to coupling with fluorine.

-

¹⁹F NMR: This is crucial for confirming the presence of the -OCF3 group and will show a singlet at a characteristic chemical shift.[1]

-

-

Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound, confirming its identity.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine and the C-O and C-F bonds of the trifluoromethoxy groups.[11]

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample.[11]

Q4: What are the critical parameters to control during the synthesis?

A4: The following parameters are generally critical for success:

-

Temperature: Both precursor synthesis and the final amination step can be highly sensitive to temperature.

-

Inert Atmosphere: The exclusion of air and moisture is crucial for the stability and activity of the catalysts used in cross-coupling reactions.

-

Stoichiometry: Precise control of the reactant ratios is important to maximize yield and minimize side reactions.

-

Purity of Starting Materials: Using high-purity starting materials is essential for a clean reaction and straightforward purification.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: This is a representative protocol based on general procedures for similar compounds and may require optimization for this specific synthesis. All work should be conducted by trained personnel in a suitable laboratory setting.

Objective: To synthesize 3,5-Bis(trifluoromethoxy)aniline from 1-bromo-3,5-bis(trifluoromethoxy)benzene.

Materials:

-

1-bromo-3,5-bis(trifluoromethoxy)benzene

-

Benzophenone imine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add 1-bromo-3,5-bis(trifluoromethoxy)benzene (1.0 equivalent) and benzophenone imine (1.2 equivalents) followed by anhydrous, degassed toluene.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C with vigorous stirring.